molecular formula C12H11F3O3 B1596760 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 71712-85-1

1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B1596760
CAS RN: 71712-85-1
M. Wt: 260.21 g/mol
InChI Key: HIMDLEBASPFIAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of certain phenolic derivatives using 1-(4-Ethoxyphenyl)acetone or its related compounds, highlights the potential of these compounds in the development of new chemicals and materials.


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques .


Chemical Reactions Analysis

Research on the synthesis of certain phenolic derivatives using 1-(4-Ethoxyphenyl)acetone or its related compounds, highlights the potential of these compounds in the development of new chemicals and materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied .

Scientific Research Applications

Structural and Thermal Properties

Research on cyano-substituted azoderivatives of β-diketones, including derivatives similar to 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, has shown significant findings related to their structural and thermal properties. These compounds exhibit high thermal stability and interesting tautomeric behaviors influenced by solvent polarity, with implications for material science and molecular engineering (Mahmudov et al., 2011).

Photoluminescence and Sensing Applications

The use of europium(III) complexes with β-diketone-derived ligands for selective non-enzymatic total bilirubin detection in serum highlights the potential of these compounds in biomedical sensors. The sensitivity and selectivity of these complexes for bilirubin, against the backdrop of their luminescence properties, open avenues for developing novel diagnostic tools (Yang et al., 2018).

Synthetic Chemistry and Material Science

In synthetic chemistry, 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione derivatives have been employed in the formation of complex organic molecules and materials. For instance, the synthesis of pentafluorinated β-hydroxy ketones from similar β-diketone hydrates showcases the versatility of these compounds in producing materials with potential applications in pharmaceuticals and agrochemicals (Zhang & Wolf, 2012).

Electronic and Photonic Materials

The compound's derivatives have also found applications in the development of electronic and photonic materials. A novel alcohol-soluble n-type conjugated polyelectrolyte based on a diketopyrrolopyrrole backbone for use as an electron transport layer in polymer solar cells demonstrates the compound's utility in renewable energy technologies. The enhanced conductivity and electron mobility of these materials can significantly improve the efficiency of organic solar cells (Hu et al., 2015).

Molecular Probes and Fluorescent Sensors

Additionally, carbazole derivatives of 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione have been applied as spectroscopic fluorescent probes for real-time monitoring of cationic photopolymerization processes. The high sensitivity and specificity of these probes for monitoring polymerization highlight their potential in industrial manufacturing processes and research applications (Ortyl et al., 2014).

Safety And Hazards

Safety data sheets for similar compounds provide information on potential hazards, safe handling practices, and emergency procedures .

Future Directions

The synthesis of new ortho-formyl heteroaromatic carboxylic acids is an actual challenge . The 1-azido-4-ethoxybenzene was chosen as a starting reagent in a two-step synthesis .

properties

IUPAC Name

1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-9-5-3-8(4-6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMDLEBASPFIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377944
Record name 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

CAS RN

71712-85-1
Record name 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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